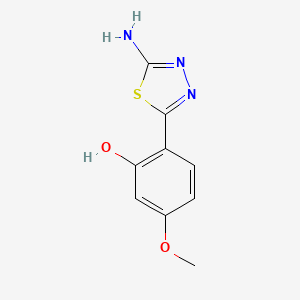![molecular formula C18H19BrN2O2S B6094688 N-[1-{[(4-bromophenyl)amino]carbonyl}-3-(methylthio)propyl]benzamide](/img/structure/B6094688.png)
N-[1-{[(4-bromophenyl)amino]carbonyl}-3-(methylthio)propyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-{[(4-bromophenyl)amino]carbonyl}-3-(methylthio)propyl]benzamide, also known as BPTP, is a chemical compound that has been widely used in scientific research. It belongs to the class of selective irreversible inhibitors of protein tyrosine phosphatases (PTPs), which are enzymes that regulate cellular signaling pathways. BPTP has shown promising results in various studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed below.
作用机制
N-[1-{[(4-bromophenyl)amino]carbonyl}-3-(methylthio)propyl]benzamide irreversibly binds to the active site of PTPs, forming a covalent bond with the catalytic cysteine residue. This prevents the enzyme from dephosphorylating its substrate, leading to an increase in protein phosphorylation and downstream signaling. This compound is selective for PTPs, as it does not affect the activity of other phosphatases or kinases.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in obese mice by inhibiting PTP1B, a negative regulator of insulin signaling. This compound also enhances T cell activation and cytokine production by inhibiting TCPTP, a negative regulator of immune signaling. In cancer cells, this compound inhibits SHP-2, a positive regulator of cell migration and invasion, leading to decreased metastasis.
实验室实验的优点和局限性
N-[1-{[(4-bromophenyl)amino]carbonyl}-3-(methylthio)propyl]benzamide is a highly specific and potent inhibitor of PTPs, making it a valuable tool for studying the role of these enzymes in cellular processes. However, its irreversible binding to the active site of the enzyme can complicate experiments that require reversible inhibition. Additionally, the covalent bond formed between this compound and the enzyme can be difficult to break, making it challenging to study the kinetics of enzyme inhibition.
未来方向
There are several future directions for research involving N-[1-{[(4-bromophenyl)amino]carbonyl}-3-(methylthio)propyl]benzamide. One area of interest is the development of more selective and potent PTP inhibitors for therapeutic use in diseases such as diabetes and cancer. Another direction is the investigation of the role of PTPs in neurological disorders, as recent studies have implicated these enzymes in synaptic plasticity and memory formation. Finally, the use of this compound in combination with other inhibitors or chemotherapeutic agents could provide a more effective treatment for cancer.
合成方法
The synthesis of N-[1-{[(4-bromophenyl)amino]carbonyl}-3-(methylthio)propyl]benzamide involves the reaction of 4-bromobenzylamine with methyl 3-(methylthio)propionate to form N-[1-(4-bromophenyl)ethyl]-3-(methylthio)propionamide. This intermediate is then reacted with benzoyl chloride to form this compound. The purity of the final product can be increased by recrystallization from ethanol.
科学研究应用
N-[1-{[(4-bromophenyl)amino]carbonyl}-3-(methylthio)propyl]benzamide has been used extensively in scientific research to investigate the role of PTPs in various cellular processes. It has been shown to inhibit the activity of several PTPs, including PTP1B, TCPTP, and SHP-2, which are involved in insulin signaling, immune response, and cancer progression. This compound has been used to study the effects of PTP inhibition on glucose homeostasis, T cell activation, and cancer cell migration and invasion.
属性
IUPAC Name |
N-[1-(4-bromoanilino)-4-methylsulfanyl-1-oxobutan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2S/c1-24-12-11-16(21-17(22)13-5-3-2-4-6-13)18(23)20-15-9-7-14(19)8-10-15/h2-10,16H,11-12H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJKBIGGFULITG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC1=CC=C(C=C1)Br)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate](/img/structure/B6094606.png)
![2-methyl-4-[5-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)-2-thienyl]-3-butyn-2-ol](/img/structure/B6094614.png)
![5-{3-[(2,6-dichlorobenzyl)oxy]-4-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6094622.png)
![6-chloro-2-(2,4-dimethylphenyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6094639.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6094648.png)
![5-(3-bromobenzylidene)-3-[4-oxo-4-(1-pyrrolidinyl)butyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6094655.png)
![ethyl 4-(3-methoxybenzyl)-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-4-piperidinecarboxylate](/img/structure/B6094665.png)
![2-(4-hydroxyphenyl)-N'-({1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}methylene)-4-quinolinecarbohydrazide](/img/structure/B6094676.png)


![7-phenyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B6094686.png)
![N-[(5-bromo-2-methoxyphenyl)sulfonyl]alanine](/img/structure/B6094697.png)

